molecular formula C12H16FNO3 B12991267 Ethyl (R)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate

Ethyl (R)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate

Cat. No.: B12991267
M. Wt: 241.26 g/mol
InChI Key: ONGSQPYHCQJKPP-SNVBAGLBSA-N
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Description

Ethyl ®-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate typically involves the use of Grignard reagents. The process begins with the preparation of a Grignard reagent from an appropriate halogenated precursor and magnesium in dry ether. This Grignard reagent is then reacted with an ester or aldehyde to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted aromatic compounds.

Scientific Research Applications

Ethyl ®-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as

Properties

Molecular Formula

C12H16FNO3

Molecular Weight

241.26 g/mol

IUPAC Name

ethyl (3R)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate

InChI

InChI=1S/C12H16FNO3/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6,10H,3,7,14H2,1-2H3/t10-/m1/s1

InChI Key

ONGSQPYHCQJKPP-SNVBAGLBSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC(=C(C=C1)OC)F)N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)OC)F)N

Origin of Product

United States

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